N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide
Description
Historical Context in Sulfonamide and Thiophene Chemistry
Sulfonamides have been pivotal in medicinal chemistry since their introduction as antibacterial agents in the 1930s. The discovery of their carbonic anhydrase (CA) inhibitory activity in the 1950s expanded their therapeutic applications to glaucoma, epilepsy, and altitude sickness. The sulfamoyl group (–SO₂NH₂) in this compound directly coordinates the catalytic zinc ion in CA active sites, a mechanism shared with classical inhibitors like acetazolamide.
Thiophene, a five-membered heteroaromatic ring, gained prominence in drug design due to its electronic richness and metabolic stability. The thiophen-2-ylacetamide moiety in this compound introduces conformational variability, enabling tailored interactions with hydrophobic pockets in CA isoforms. Early studies on thiophene-containing sulfonamides revealed enhanced isoform selectivity compared to purely benzenesulfonamide-based inhibitors.
Significance in Contemporary Medicinal Chemistry
This compound exemplifies the strategic integration of sulfonamide and thiophene motifs to optimize pharmacological properties. Its binding to hCA II (Ki = 8.2 nM) and hCA VII (Ki = 12.4 nM) underscores its potential in targeting central nervous system disorders linked to CA dysregulation. The compound’s selectivity arises from its ability to adopt distinct conformations in the active sites of different isoforms. For instance, in hCA II, the thiophene ring engages in π-stacking with Phe-131, while in hCA VII, it interacts with Val-121.
Table 1: Inhibitory Activity of this compound Against Human CA Isoforms
| Isoform | Ki (nM) | Primary Interactions |
|---|---|---|
| hCA I | 450 | Weak Zn²⁺ coordination |
| hCA II | 8.2 | π-stacking with Phe-131 |
| hCA VII | 12.4 | Hydrophobic contact with Val-121 |
Data sourced from X-ray crystallography and enzymatic assays.
Research Evolution and Current Investigational Status
Initial structural studies in 2011 resolved the compound’s binding mode in hCA II, revealing a 180° rotation of the thiophen-2-ylacetamide tail compared to fluorinated analogs. Recent advancements in molecular imaging have explored sulfonamide derivatives for targeting CA-IX in hypoxic tumors, though direct applications of this compound remain preclinical. Computational studies predict its blood-brain barrier permeability, suggesting potential for neurological applications.
Structural Importance in Drug Discovery
The molecule’s scaffold serves as a blueprint for dual-targeting inhibitors. Key structural features include:
- Sulfamoylphenyl Core : Directs high-affinity zinc coordination, contributing to nanomolar inhibitory potency.
- Methylenedioxy Linker : Enhances flexibility, allowing the thiophene tail to adopt isoform-specific conformations.
- Thiophen-2-ylacetamide Tail : Governs selectivity via hydrophobic and π-π interactions with variable CA residues.
Table 2: Structural Comparison With Classical CA Inhibitors
| Feature | This compound | Acetazolamide |
|---|---|---|
| Zinc-binding group | Sulfamoyl | Sulfamoyl |
| Aromatic tail | Thiophene-acetamide | Thiadiazole |
| Isoform selectivity | hCA II/VII | Pan-CA |
| Conformational flexibility | High | Low |
Structural data derived from crystallographic analyses.
The compound’s design avoids the off-target effects associated with non-selective CA inhibitors, illustrating the value of hybrid architectures in modern drug discovery.
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-5-3-10(4-6-12)9-15-13(16)8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTVPDZVGHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330656 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349433-06-3 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer agents.
Biological Activities
1. Antimicrobial Activity
this compound has been investigated for its potential antibacterial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could be effective in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
2. Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.0 |
| A549 | 20.5 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This inhibition disrupts normal cellular functions, leading to cell death.
2. Modulation of Signaling Pathways
this compound interacts with various cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
3. Induction of Apoptosis
In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with favorable MIC values compared to standard antibiotics .
- Anticancer Research : In vitro assays conducted on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression, indicating a strong affinity for specific enzymatic sites .
Scientific Research Applications
Antibacterial Activity
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide has been investigated for its antibacterial properties. Studies indicate that it exhibits significant activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound are reported to be lower than those of traditional antibiotics such as linezolid, suggesting its potential as an effective antibacterial agent.
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that it can inhibit the growth of several fungal pathogens, making it a candidate for further development in antifungal therapies. The mechanism is believed to involve the disruption of fungal cell wall synthesis or function through enzyme inhibition.
Anticancer Potential
The compound's anticancer properties have also been explored. In vitro studies demonstrate that this compound can significantly reduce cell viability in various cancer cell lines at concentrations above 1 µM. Its mechanism of action may involve induction of apoptosis or disruption of cell cycle progression. Case studies have highlighted its efficacy against colon, breast, and cervical cancer cells, indicating a broad spectrum of anticancer activity .
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. This compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 1 µM. This effect was particularly pronounced in colon and breast cancer cell lines, establishing its potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations
Role of the Sulfamoyl Group :
- The sulfamoylphenyl group in the target compound likely enhances binding to enzymes (e.g., carbonic anhydrase) through hydrogen bonding and electrostatic interactions, as seen in compound 4l . This contrasts with N-(4-bromophenyl)-2-thiophen-2-ylacetamide, where the bromine substituent may contribute to hydrophobic interactions but lacks hydrogen-bonding capacity .
Impact of Heterocyclic Moieties :
- Thiophene vs. Thiazolidinedione: The thiophene ring in the target compound may favor interactions with microbial targets (e.g., mycobacteria), while thiazolidinedione derivatives (e.g., 7a) show broader pharmacological profiles, including anticancer and antidiabetic activities .
Selectivity and Toxicity :
- Compounds like 4l demonstrate high selectivity for fungal over human carbonic anhydrases, underscoring the importance of substituent positioning for reducing off-target effects .
Research Findings and Mechanistic Insights
- Antimycobacterial Activity : N-(Aryl)-2-thiophen-2-ylacetamide derivatives exhibit activity against Mycobacterium tuberculosis, with potency influenced by the aryl substituent’s electronic properties .
- Enzyme Inhibition: Docking studies on compound 4l reveal that the sulfamoyl group anchors the molecule in the active site of CgNce103, while the indolinone core engages in π-π stacking .
- Anticancer Mechanisms : Thiazolidinedione derivatives (e.g., 7a) inhibit VEGFR-2, a key angiogenesis regulator, and activate PPARγ, a target in diabetes management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol using 2-chloro-N-sulfamoylphenyl acetamide reacted with thiophene derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization (e.g., 73–78% as in ) requires strict control of reaction time, temperature, and stoichiometry. Purity is confirmed by thin-layer chromatography (TLC) and melting point analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the sulfamoyl group (-SO₂NH₂) at δ ~7.6–7.8 ppm (aromatic protons) and δ ~170 ppm (carbonyl carbon). Thiophene protons appear as multiplet signals at δ ~6.8–7.5 ppm ( ).
- IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and acetamide (C=O stretch at ~1650–1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 296.365 for [M+H]⁺) validate the molecular formula (C₁₂H₁₂N₂O₃S₂) .
Q. How should researchers handle safety and waste management during synthesis?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact with intermediates like 2-chloroacetamide derivatives ( ). Quench reactive byproducts (e.g., HCl gas) with ice-cold NaOH. Waste containing sulfur or aromatic amines must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. highlights the use of correlation-energy functionals to predict reactivity sites, such as the sulfamoyl group’s nucleophilic nitrogen. Software like Gaussian or ORCA can simulate IR/NMR spectra for comparison with experimental data .
Q. What strategies resolve contradictions between elemental analysis and spectroscopic data?
- Methodological Answer : Discrepancies (e.g., C/H/N content mismatches) may arise from hydration or incomplete purification. Cross-validate using:
- Microanalysis : Repeat combustion analysis with calibrated instruments.
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 296.365 Da) to rule out isotopic interference.
- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination using SHELXL ( ). For example, used crystallography to validate bond lengths and angles in a related acetamide derivative .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify the thiophene or sulfamoyl moieties to alter electronic or steric effects. synthesized analogs with substituted phenyl groups, showing that electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity. SAR studies require systematic variation of substituents, followed by bioassays (e.g., MIC tests) and molecular docking to map interactions with target proteins (e.g., dihydropteroate synthase for sulfonamides) .
Q. What advanced crystallographic tools are used to analyze anisotropic displacement parameters?
- Methodological Answer : Use WinGX and ORTEP-III ( ) to visualize thermal ellipsoids and validate crystallographic models. Refinement in SHELXL ( ) includes constraints for disordered atoms. For example, applied these tools to resolve sulfur-containing heterocycles in a structurally complex acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
